甲基5-氟-2-甲基烟酸酯

描述

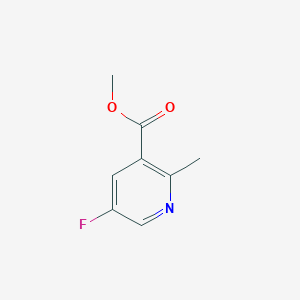

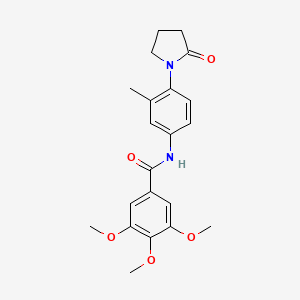

“Methyl 5-fluoro-2-methylnicotinate” is a chemical compound used in scientific experiments in various fields . It has the molecular formula C8H8FNO2 and a molecular weight of 169.15 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoro-2-methylnicotinate” is complex and involves several heavy atoms. It has a molar refractivity of 40.44 and a topological polar surface area (TPSA) of 39.19 Ų . The compound is also characterized by its lipophilicity, with a consensus Log Po/w of 1.62 .Physical And Chemical Properties Analysis

“Methyl 5-fluoro-2-methylnicotinate” has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.89 .科学研究应用

化学合成和分子研究:甲基5-氟-2-甲基烟酸酯及其相关化合物常用于化学合成和分子研究。例如,含有5-氟-2'-脱氧胞苷的2'-脱氧寡核苷酸的化学合成是一个重要的研究领域。这些寡核苷酸是研究DNA胞嘧啶甲基转移酶催化机制的工具 (Schmidt et al., 1992)。

DNA 甲基化研究:对DNA甲基化的研究,这是涉及许多人类疾病的表观遗传修饰,已经利用了甲基5-氟-2-甲基烟酸酯的衍生物。例如,研究了饮用水中氟化物对人类和大鼠血液中5-甲基胞嘧啶水平的影响,表明氟化物与DNA甲基化紊乱之间存在联系 (Meng et al., 2020)。

癌症研究和治疗:这种化合物及其相关的氟代嘧啶已成为癌症研究的焦点。含有5-氟尿嘧啶-1-甲基异烟酸酯的芳烃钌(II)络合物已被合成并用于其抗癌活性的表征 (Liu et al., 2012)。此外,研究还调查了5-氟尿嘧啶在癌细胞中DNA合成和甲基化中的作用 (Glazer & Hartman, 1980)。

药理学研究:这种化合物在药理学研究中也具有重要意义。例如,已进行了涉及氟尿嘧啶联合药物方案对晚期胃癌治疗的控制评估 (Cullinan et al., 1994)。

核酸研究:其衍生物已被用于核酸研究。5-氟尿嘧啶对L1210细胞低分子量核RNA合成和甲基化的影响是这类研究的一个例子 (Glazer & Hartman, 1980)。

属性

IUPAC Name |

methyl 5-fluoro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQRIGKPZMCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-fluoro-2-methylnicotinate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554374.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2554375.png)

![N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2554377.png)

![5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2554378.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B2554380.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2554381.png)

![7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2554384.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2554385.png)

![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}formic acid](/img/structure/B2554391.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2554395.png)